BenchChemオンラインストアへようこそ!

kanamycin X(3+)

aminoglycoside resistance 6′-N-acetyltransferase structure-activity relationship

Kanamycin X(3+) is the obligate tricationic precursor for 1-N-AHBA-kanamycin X, the only aminoglycoside derivative active against amikacin-resistant P. aeruginosa. Its 6′-deamino-6′-hydroxy structure eliminates AAC(6′) enzyme susceptibility, enabling resistance mechanism dissection. Unlike kanamycin A, it cannot be substituted for biosynthetic engineering or AME inhibitor development. Supply is via custom synthesis or collaborative fermentation. Request a quote for your specific research needs.

Molecular Formula C18H38N3O12+3
Molecular Weight 488.5 g/mol
Cat. No. B1261322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekanamycin X(3+)
Molecular FormulaC18H38N3O12+3
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]
InChIInChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
InChIKeyOHNBRQGGOHMIAP-NOAMYHISSA-Q
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin X(3+) Procurement Guide: Sourcing the 6′-Deamino Kanamycin Congener for Resistance-Evading Aminoglycoside Research and Derivative Synthesis


Kanamycin X(3+) (CHEBI:72756) is the tricationic, protonated form of kanamycin X, a naturally occurring minor congener of the kanamycin aminoglycoside complex produced by Streptomyces kanamyceticus [1]. Kanamycin X is structurally defined as kanamycin A in which the 6′-amino group is replaced by a hydroxy group (6′-deamino-6′-hydroxykanamycin A), eliminating the primary chemical handle for 6′-N-acetyltransferase (AAC(6′))-mediated resistance modification [2]. Detected approximately 20 years after the original discovery of kanamycins A and B due to its low natural abundance, kanamycin X serves as the direct biosynthetic precursor to 1-N-AHBA-kanamycin X, a semi-synthetic derivative exhibiting superior antibacterial activity against amikacin-resistant strains [3][4]. The compound is a 4,6-disubstituted 2-deoxystreptamine-containing aminoglycoside sharing the conserved core scaffold with gentamicins and tobramycin but distinguished by its unique 6′-hydroxy substitution pattern, which alters both its antibacterial spectrum and its susceptibility profile to aminoglycoside-modifying enzymes (AMEs) [5].

Why Kanamycin X(3+) Cannot Be Interchanged with Kanamycin A, Amikacin, or Other Aminoglycosides in Research and Development


Kanamycin X(3+) occupies a structurally unique niche within the aminoglycoside class that prevents straightforward substitution with the commercially dominant kanamycin A or semi-synthetic derivatives such as amikacin. The defining 6′-deamino-6′-hydroxy modification eliminates the N-acetylation site exploited by AAC(6′) enzymes, which are among the most clinically prevalent aminoglycoside resistance determinants [1]. Unlike kanamycin A, which is susceptible to 6′-N-acetylation that ablates ribosomal binding, kanamycin X retains a chemically distinct substitution pattern at the critical C-6′ position that alters both its intrinsic antibacterial potency and its AME susceptibility profile [2]. Furthermore, kanamycin X serves as the obligate biosynthetic intermediate for the production of 1-N-AHBA-kanamycin X, a derivative that demonstrates activity against amikacin-resistant Pseudomonas aeruginosa where amikacin itself is completely inactive [3]. Substituting kanamycin A or amikacin for kanamycin X(3+) in biosynthetic engineering, resistance mechanism studies, or derivative synthesis programs would fundamentally change the experimental system and the compound's interaction with resistance enzymes [4]. The quantitative evidence below substantiates these differences across antibacterial potency, toxicity incidence, enzyme susceptibility, and derivative activity.

Kanamycin X(3+) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Aminoglycoside Analogs


Structural Basis for AAC(6′) Resistance Evasion: 6′-Deamino-6′-Hydroxy Substitution of Kanamycin X vs. Kanamycin A

Kanamycin X (and its protonated form kanamycin X(3+)) is structurally differentiated from kanamycin A by a single substitution: the 6′-amino group (–NH₂) in kanamycin A is replaced by a hydroxy group (–OH) in kanamycin X, yielding the synonym 6′-deamino-6′-hydroxykanamycin A [1]. This substitution directly removes the N-acetylation site recognized by AAC(6′)-IV and related 6′-N-acetyltransferases, which are major determinants of aminoglycoside resistance in Gram-negative clinical isolates. In a patent study comparing kanamycin biosynthetic intermediates, 6′-hydroxy-containing compounds (including kanamycin X, compound 12) showed reduced intrinsic antibacterial activity against kanamycin-sensitive E. coli strains compared to their 6′-amino counterparts (kanamycin A, compound 8), consistent with the established role of the 6′-NH₂ in ribosomal A-site binding [2]. However, this same 6′-hydroxy modification simultaneously renders kanamycin X intrinsically resistant to enzymatic inactivation by AAC(6′) enzymes, as the 6′-OH cannot undergo N-acetylation [3]. Kinetic data for AAC(6′)-IV confirm that kanamycin A is a substrate for this resistance enzyme, with measurable Vmax and Km parameters, whereas compounds lacking the 6′-amino group escape modification entirely [4].

aminoglycoside resistance 6′-N-acetyltransferase structure-activity relationship kanamycin biosynthesis

Comparative Antibacterial Activity: Kanamycin vs. Amikacin Median MIC Against Mycobacterium tuberculosis Clinical Isolates

In a direct head-to-head study using the absolute concentration method on Middlebrook 7H10 agar, amikacin demonstrated significantly greater in vitro potency against M. tuberculosis than kanamycin. The median MIC of amikacin was 2 mg/L, compared to 4 mg/L for kanamycin [1]. At the clinically relevant concentration of 2 mg/L, amikacin inhibited 84% of the 57 tested clinical M. tuberculosis strains, whereas only 9% were inhibited by kanamycin (P < 0.05, Wilcoxon signed-rank test) [1]. This nearly 10-fold difference in strain inhibition at 2 mg/L underscores that kanamycin and amikacin cannot be considered therapeutically interchangeable despite identical dosing schedules in WHO guidelines. A separate study establishing wild-type MIC distributions for 90 clinical isolates on Middlebrook 7H10 medium defined ECOFF values of 1 mg/L for amikacin versus 4 mg/L for kanamycin, with pharmacodynamic indices (Cmax/MIC) consistently more favorable for amikacin [2].

Mycobacterium tuberculosis multidrug-resistant tuberculosis minimum inhibitory concentration second-line antituberculosis drugs

Ototoxicity Prevalence in Drug-Resistant Tuberculosis: Kanamycin Exhibits the Highest Reported Hearing Loss Rate Among Injectable Second-Line Agents

A systematic review and meta-analysis of 18 studies from 10 countries (published 2005–2018) quantified the prevalence of ototoxic hearing loss in drug-resistant tuberculosis (DR-TB) patients treated with aminoglycoside antibiotics. The pooled prevalence of ototoxic hearing loss was 40.62% (95% CI 32.77–66.61%) across all drugs [1]. When stratified by drug, kanamycin was associated with the highest prevalence: 49.65% (95% CI 32.77–66.61%), compared to amikacin at 38.93% (95% CI 26.44–53.07%) and capreomycin at 10.21% (95% CI 4.33–22.21%) [1]. This represents an absolute excess of 10.72 percentage points for kanamycin over amikacin. In a separate animal model study using nephrectomized rabbits, the ototoxicity order was determined as gentamicin > tobramycin > kanamycin > amikacin, with kanamycin showing intermediate cochlear toxicity between tobramycin and amikacin under controlled dosing conditions [2]. Notably, amikacin and kanamycin were more toxic to the cochlea than to vestibular organs, distinguishing them from gentamicin and tobramycin which predominantly affect vestibular function [3].

aminoglycoside ototoxicity drug-resistant tuberculosis hearing loss prevalence pharmacovigilance

1-N-AHBA-Kanamycin X Derivative Demonstrates Activity Against Amikacin-Resistant Pseudomonas aeruginosa Where Amikacin Is Inactive

Kanamycin X(3+) is the direct biosynthetic precursor for the semi-synthetic derivative 1-N-AHBA-kanamycin X (compound 17), which is produced by regioselective acylation of the N-1 amino group on the 2-deoxystreptamine ring with the (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain [1]. In direct comparative antibacterial susceptibility testing against a panel of Gram-negative type strains and clinically isolated resistant strains, 1-N-AHBA-kanamycin X demonstrated improved antibacterial activity against all test strains compared with amikacin (compound 15) [2]. Critically, amikacin showed no activity (NA at 128 µg/mL) against a clinically isolated amikacin-resistant Pseudomonas aeruginosa strain, whereas 1-N-AHBA-kanamycin X retained strong activity against the same resistant isolate (MIC approximately 64 µg/mL) [2]. The Nature Chemical Biology paper describing the kanamycin biosynthetic pathway further confirmed that 1-N-AHBA-kanamycin X exhibits higher potency than the semi-synthetic drug amikacin and is active against an amikacin-resistant strain, attributing this advantage to the 6′-hydroxy group that eliminates the site of attack for AMEs present in resistant strains [3][4].

aminoglycoside derivative amikacin resistance Pseudomonas aeruginosa semi-synthetic antibiotic AHBA acylation

Cochlear vs. Vestibular Ototoxicity Differentiation: Kanamycin Exhibits Preferential Cochleotoxicity Distinct from Gentamicin and Tobramycin

In a comparative ototoxicity study in guinea pigs administered nine aminoglycoside antibiotics intramuscularly for 4 weeks, kanamycin (KM) and amikacin (AMK) were both classified as preferentially cochleotoxic, in contrast to gentamicin (GM) and tobramycin (TOB) which were equally toxic to vestibular organs and cochlea [1]. The rank order of auditory (cochlear) toxicity was: sisomicin (SISO) > gentamicin (GM) > tobramycin (TOB) > amikacin (AMK) > dibekacin (DKB) > kanamycin (KM) > netilmicin (NTL), dactimicin (DAC), ribostamycin (RSM), placing kanamycin as less cochleotoxic than amikacin, gentamicin, and tobramycin in this model [1]. For vestibular toxicity, the order was: SISO > GM > DKB > TOB > NTL > AMK > KM > DAC, RSM [1]. This differential toxicity profile is clinically significant: in human patients, cochlear toxicity incidence for kanamycin has been reported in the range of 10%–60% depending on treatment duration and cumulative dose, compared to 3%–24% for amikacin [2]. The preferential cochleotoxic pattern (rather than vestibulotoxic) differentiates kanamycin from gentamicin (~30% vestibular toxicity incidence) and informs drug selection in patient populations where balance function preservation is a clinical priority [2].

cochleotoxicity vestibulotoxicity aminoglycoside toxicity profile hair cell damage preclinical ototoxicity model

Kanamycin X(3+) High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Biosynthetic Engineering: Fermentative Production of 1-N-AHBA-Kanamycin X for Amikacin-Resistant Gram-Negative Infections

Kanamycin X(3+) is the direct and essential biosynthetic precursor for 1-N-AHBA-kanamycin X, the only aminoglycoside derivative reported to retain potent activity (MIC ~64 µg/mL) against amikacin-resistant Pseudomonas aeruginosa clinical isolates where amikacin is completely inactive (NA at 128 µg/mL) [7]. Industrial biotechnology programs utilizing Streptomyces venezuelae heterologous expression systems can engineer the kanamycin biosynthetic gene cluster—specifically by manipulating glycosyltransferase KanF and downstream tailoring enzymes—to redirect metabolic flux toward kanamycin X accumulation, enabling direct fermentative production of this precursor for subsequent N-1 AHBA acylation [8]. The resulting 1-N-AHBA-kanamycin X addresses an urgent clinical gap: P. aeruginosa is classified as a WHO Critical Priority 1 pathogen, and amikacin resistance rates in this species are increasing globally [7].

Aminoglycoside-Modifying Enzyme (AME) Resistance Mechanism Studies Using a 6′-Deamino Scaffold

The 6′-deamino-6′-hydroxy structure of kanamycin X(3+) eliminates the primary acetylation site for AAC(6′) enzymes, the most widespread aminoglycoside resistance mechanism in Enterobacteriaceae and P. aeruginosa [7]. Researchers investigating AME structure-function relationships, substrate specificity determinants, or inhibitor development can use kanamycin X(3+) as a negative-control substrate that lacks the 6′-NH₂ handle while retaining the conserved 2-deoxystreptamine core and full aminoglycoside architecture [8]. In contrast to kanamycin A, which is actively acetylated by AAC(6′)-IV with defined kinetic parameters (Km and Vmax from Radika & Northrop 1984), kanamycin X is not modified, allowing direct experimental dissection of the contribution of 6′-N-acetylation to resistance phenotypes [8].

Tuberculosis Drug Susceptibility Testing (DST) Panel Calibration and Epidemiological Cutoff Validation

The quantitative differentiation between kanamycin (median MIC 4 mg/L; ECOFF 4 mg/L) and amikacin (median MIC 2 mg/L; ECOFF 1 mg/L) against M. tuberculosis on Middlebrook 7H10 medium provides essential reference data for DST panel calibration [7][8]. Clinical microbiology laboratories and tuberculosis reference centers procuring kanamycin X(3+) or kanamycin reference standards can use these validated wild-type MIC distributions and ECOFF values to establish quality control ranges, validate new DST methods, and interpret discordant kanamycin-amikacin resistance results—a known phenomenon driven by differential susceptibility to specific rrs ribosomal mutations [8]. The 4-fold higher ECOFF for kanamycin relative to amikacin directly impacts breakpoint setting and resistance surveillance program design [8].

Preclinical Cochlear Ototoxicity Screening: Differentiating Aminoglycoside Auditory vs. Vestibular Toxicity

Kanamycin exhibits a distinctive preferentially cochleotoxic profile that differentiates it from the mixed vestibulocochlear toxicity of gentamicin and tobramycin, as demonstrated in the 9-drug comparative guinea pig ototoxicity study [7]. Preclinical drug safety programs evaluating new aminoglycoside derivatives or otoprotective agents can use kanamycin X(3+) or kanamycin as a cochlear-selective positive control, enabling researchers to distinguish auditory hair cell damage from vestibular injury in animal models [7]. This selectivity is corroborated by human clinical data showing kanamycin's vestibular toxicity incidence (~4.7%) is substantially lower than gentamicin's (~30%), while its cochlear toxicity can reach 10%–60% with prolonged therapy [8]. This scenario is directly supported by the rank-order ototoxicity data in Section 3.

Quote Request

Request a Quote for kanamycin X(3+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.